molecular formula C18H13ClF2N2OS B2627019 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide CAS No. 1421465-47-5

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2627019
CAS No.: 1421465-47-5
M. Wt: 378.82
InChI Key: MLJUATNNFYNIDZ-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide (CAS 1421465-47-5) is a high-purity synthetic organic compound with a molecular formula of C18H13ClF2N2OS and a molecular weight of 378.8 g/mol . This chemical belongs to a class of N-(thiazol-2-yl)-benzamide analogs identified as a novel class of selective negative allosteric modulators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . In research applications, it functions as a state-dependent, non-competitive antagonist of ZAC, roughly equipotent against Zn2+- and H+-evoked signaling, and exhibits high selectivity over other receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . The 2,6-difluorobenzamide motif is of significant research interest beyond neuroscience, as it is a known pharmacophore for allosteric inhibitors of the bacterial cell division protein FtsZ. This motif adopts a non-planar conformation that facilitates key hydrophobic interactions within the FtsZ binding pocket, which is critical for investigating new antibacterial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2OS/c1-10-15(25-18(23-10)11-5-2-3-6-12(11)19)9-22-17(24)16-13(20)7-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJUATNNFYNIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base such as sodium hydroxide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Benzamide-Thiazole - 2,6-difluorobenzamide
- 2-(2-chlorophenyl)-4-methylthiazole
Amide, Thiazole, Halogens (F, Cl)
Hydrazinecarbothioamides [4–6] Triazole-Thione - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-difluorophenyl
C=S, NH, Sulfonyl
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide-Thiazolidinone - 2,4-dioxothiazolidinone
- Phenyl
Amide, Thiazolidinone, Carbonyl
Prothioconazole Triazole-Thione - 1-chlorocyclopropyl
- 2-chlorophenyl
Triazole, Thione, Halogens (Cl)
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Halogenated Benzamide - Br, F, Cl substituents
- Trifluoropropyloxy
Amide, Halogens (Br, F, Cl), Ether
Diflufenican Benzamide-Pyridine - 2,4-difluorophenyl
- 3-(trifluoromethyl)phenoxy
Amide, Pyridine, Halogens (F, CF₃)

Key Observations:

  • Thiazole vs. Triazole/Thiazolidinone: The target compound’s thiazole ring distinguishes it from triazole-thiones (e.g., [7–9] ) and thiazolidinone derivatives .
  • Halogenation Patterns: The 2,6-difluorobenzamide group in the target compound contrasts with 2,4-difluorophenyl groups in compounds like [4–6] . Ortho-substituted fluorines may sterically hinder rotational freedom, affecting binding affinity compared to para-substituted analogues.
  • Sulfonyl vs. Methyl Groups: Compounds like [7–9] incorporate sulfonyl groups, which increase polarity and hydrogen-bonding capacity, whereas the target compound’s methyl group on the thiazole enhances hydrophobicity.

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN4O2SC_{16}H_{13}ClN_{4}O_{2}S, with a molecular weight of 360.8 g/mol. The structure features a thiazole ring linked to a chlorinated phenyl group and a difluorobenzamide moiety, which may play critical roles in its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₄O₂S
Molecular Weight360.8 g/mol
CAS Number2034256-02-3

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The thiazole ring is known to enhance pharmacological properties, while the difluorobenzamide component may influence binding affinities and selectivity toward specific targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance:

  • In Vitro Studies : Research has demonstrated that similar thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells .
  • Mechanistic Insights : The antiproliferative effects are often linked to the induction of apoptosis through mitochondrial pathways and the inhibition of cell cycle progression.

Antimicrobial Activity

Compounds with thiazole moieties have also shown promising antimicrobial properties. Specific studies have reported:

  • Inhibition of Pathogenic Bacteria : Similar derivatives were effective against strains like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced their anticancer efficacy. The compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent activity .

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against resistant strains of bacteria. Results indicated a notable reduction in bacterial growth, highlighting its potential as an antimicrobial agent .

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